molecular formula C23H20ClN3O6S B11640695 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11640695
M. Wt: 501.9 g/mol
InChI Key: BEQRKOLDJXPGEH-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide under palladium catalysis . The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and solvent, are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, which may have different biological activities compared to the parent compound.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

What sets ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C23H20ClN3O6S

Molecular Weight

501.9 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20ClN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-15-9-8-12(2)17(24)11-15)34-22(18)26-20(28)14-6-5-7-16(10-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

BEQRKOLDJXPGEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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